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Compound of Interest

Compound Name: Aeroplysinin

Cat. No.: B7881393 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Aeroplysinin-1 is a brominated isoxazoline alkaloid derived from marine sponges, notably of

the Aplysina genus.[1] It has garnered significant scientific interest due to its diverse biological

activities, including potent anti-inflammatory, anti-angiogenic, and anti-tumor properties.[2][3]

These characteristics make it a promising candidate for further investigation in drug discovery

and development.

These application notes provide a comprehensive overview of the in vitro applications of

aeroplysinin-1, complete with detailed experimental protocols and a summary of its effects on

various cell lines and signaling pathways.
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Cell Line Cell Type Assay IC50 (µM) Reference

Molt-4 Leukemia MTT 0.12 ± 0.002 [4]

K562 Leukemia MTT 0.54 ± 0.085 [4]

Du145 Prostate Cancer MTT 0.58 ± 0.109

PC-3 Prostate Cancer MTT 0.33 ± 0.042

CCD966SK
Non-malignant

Skin
MTT 1.54 ± 0.138

NR8383
Non-malignant

Macrophage
MTT 6.77 ± 0.190

BAE
Bovine Aortic

Endothelial
MTT

In the same

range as tumor

cells

HCT-116 Colon Carcinoma MTT

In the same

range as

endothelial cells

HT-1080 Fibrosarcoma MTT

In the same

range as

endothelial cells

EAT
Ehrlich Ascites

Tumor
MTT

8.2 (2-hour

incubation)

Table 2: Anti-Angiogenic and Anti-Inflammatory Effects
of Aeroplysinin-1
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Assay Cell Line Effect Concentration Reference

Tube Formation
HUVEC, EVL-2,

RF-24, HMEC

Inhibition of

"tubule-like"

structures

Lower for

microvascular

cells

Cell Growth BAEC, HCT-116

Complete

inhibition of

proliferation

10 µM

Apoptosis BAE

Induction of

chromatin

condensation

and nuclear

fragmentation

10 µM

Caspase Activity BAE

Increased activity

of caspases-2,

-3, -8, and -9

10 µM

Protein

Expression
HUVEC

Decreased

mRNA and

protein levels of

MCP-1, TSP-1,

and COX-2

10–20 µM

NF-κB Pathway HUVEC

Inhibition of IKK

phosphorylation

and RelA/p65

nuclear import

Not specified

Signaling Pathways
Aeroplysinin-1 has been shown to modulate several key signaling pathways involved in cell

proliferation, survival, inflammation, and angiogenesis.
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Caption: Aeroplysinin-1 signaling pathways.

Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of aeroplysinin-1 on cultured cells.

Materials:
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Aeroplysinin-1 (stock solution in DMSO)

Complete cell culture medium

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization buffer (e.g., 0.04 N HCl in isopropanol or DMSO)

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 2.5 x 10³ to 5 x 10⁴ cells per well in 100 µL of

complete medium, depending on the cell line's growth rate.

Incubate the plate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell

attachment.

Prepare serial dilutions of aeroplysinin-1 in complete culture medium.

Remove the medium from the wells and add 100 µL of the aeroplysinin-1 dilutions to the

respective wells. Include a vehicle control (DMSO) and a no-treatment control.

Incubate the plate for the desired time period (e.g., 12, 24, or 48 hours).

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Aspirate the medium containing MTT and add 150 µL of solubilization buffer to dissolve the

formazan crystals.

Measure the absorbance at 550 nm using a microplate reader.

Calculate the cell viability as a percentage of the control and determine the IC50 value.
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Caption: Workflow for the MTT cell viability assay.
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In Vitro Angiogenesis (Tube Formation) Assay
This assay models the formation of capillary-like structures by endothelial cells and is used to

assess the anti-angiogenic potential of aeroplysinin-1.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs)

Endothelial cell growth medium

Matrigel or other basement membrane extract

24-well or 48-well plates

Aeroplysinin-1

Calcein AM (for fluorescent visualization)

Inverted microscope with a camera

Procedure:

Thaw Matrigel on ice overnight.

Coat the wells of a pre-chilled 24-well or 48-well plate with 150-250 µL of Matrigel.

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

Harvest HUVECs and resuspend them in endothelial cell growth medium at a density of 1.5

x 10⁴ to 7.5 x 10⁴ cells per well.

Add aeroplysinin-1 at the desired concentrations to the cell suspension.

Gently add the cell suspension to the Matrigel-coated wells.

Incubate the plate at 37°C in a 5% CO₂ humidified atmosphere for 4-18 hours.
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(Optional) For fluorescent imaging, stain the cells with Calcein AM for 30 minutes before

visualization.

Visualize and capture images of the tube-like structures using an inverted microscope.

Quantify the extent of tube formation by measuring parameters such as total tube length,

number of nodes, and number of meshes.

Western Blot Analysis
This protocol is used to detect changes in the expression or phosphorylation status of specific

proteins in response to aeroplysinin-1 treatment.

Materials:

Cells cultured and treated with aeroplysinin-1

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein assay kit (e.g., BCA or Bradford)

SDS-PAGE gels

Transfer buffer

Nitrocellulose or PVDF membranes

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

Primary antibodies (specific to the target proteins)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:
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Lyse the treated and control cells with lysis buffer on ice.

Centrifuge the lysates to pellet cell debris and collect the supernatant.

Determine the protein concentration of each lysate using a protein assay kit.

Denature 30 µg of total protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBS-T.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane with TBS-T.

Add the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Migration and Invasion Assays (Boyden Chamber)
These assays are used to evaluate the effect of aeroplysinin-1 on the migratory and invasive

capabilities of cells.

Materials:

Transwell inserts (Boyden chambers) with 8 µm pore size

24-well plates
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Serum-free medium

Medium containing a chemoattractant (e.g., FBS)

Matrigel (for invasion assay)

Cotton swabs

Cell stain (e.g., Crystal Violet or Calcein-AM)

Microscope

Procedure:

For the invasion assay, coat the top of the transwell insert with a thin layer of Matrigel and

allow it to solidify. For the migration assay, this step is omitted.

Starve the cells in serum-free medium for several hours.

Resuspend the cells in serum-free medium containing the desired concentration of

aeroplysinin-1.

Add 5 x 10⁴ cells to the upper chamber of the transwell insert.

Add medium containing a chemoattractant to the lower chamber.

Incubate the plate at 37°C for a period that allows for cell migration/invasion (e.g., 24 hours).

Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton

swab.

Fix and stain the cells that have migrated/invaded to the lower surface of the insert.

Count the number of stained cells in several fields of view under a microscope.
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Caption: Workflow for migration and invasion assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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